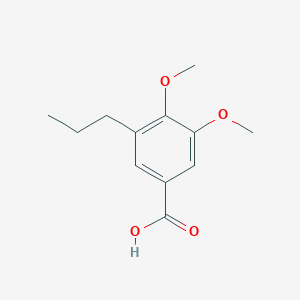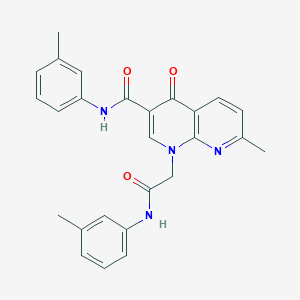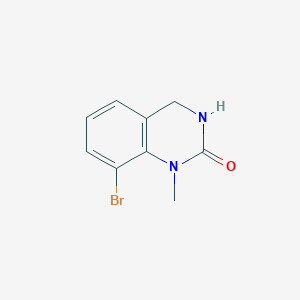
3,4-Dimethoxy-5-propylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,4-Dimethoxy-5-propylbenzoic acid” is a chemical compound with the molecular formula C12H16O4 . It is a derivative of benzoic acid, which is characterized by the presence of two methoxy groups (-OCH3) and a propyl group (-CH2CH2CH3) attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “3,4-Dimethoxy-5-propylbenzoic acid” consists of a benzene ring with two methoxy groups and a propyl group attached, along with a carboxylic acid group . The average mass of the molecule is 224.253 Da .Applications De Recherche Scientifique
Light-Triggered Molecule-Scale Drug Dosing Devices
Research has demonstrated the development of photolabile conjugates that can be kinetically controlled to release drugs upon exposure to light. These conjugates, synthesized from compounds like 3,5-dimethoxybenzoin, have been incorporated into hydrogels to create dosing devices that function at the molecular level, releasing precise doses of drugs in response to applied light. This paradigm offers a novel approach for controlled drug delivery, highlighting the potential of 3,4-Dimethoxy-5-propylbenzoic acid derivatives in creating advanced therapeutic applications (McCoy et al., 2007).
Antioxidant Activity and Physicochemical Properties
A study on novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, synthesized from reactions involving compounds like 3,4-Dimethoxy-5-propylbenzoic acid, showed significant in vitro antioxidant activities. These activities were assessed through various assays, comparing the compounds to standard antioxidants. The research also explored their physicochemical properties, including solubility and lipophilicity, demonstrating their potential as antioxidants with various applications in medical and material sciences (Yüksek et al., 2015).
Anti-Sickling, Analgesic, and Anti-Inflammatory Properties
Compounds related to 3,4-Dimethoxy-5-propylbenzoic acid have been investigated for their potential in managing sickle cell disease. The effects of 3,5-dimethoxy-4-hydroxybenzoic acid on hemoglobin S (Hb S) polymerization, analgesia, and inflammation were studied, indicating significant inhibition of Hb S polymerization and potential value in sickle cell disease management. These findings suggest the therapeutic applications of such compounds in treating pain and inflammation associated with sickle cell disease (Gamaniel et al., 2000).
Synthesis and Applications in Liquid Crystal Technology
Research has also focused on the synthesis of 3,4-Dimethoxy-5-propylbenzoic acid derivatives for use in liquid crystal technology. One study detailed the synthesis of novel 4,6-dimethoxy-5-(heterocycles)benzofuran starting from naturally occurring visnagin, exploring their anti-inflammatory, analgesic, and anticonvulsant activities. Such compounds exhibit significant activities, highlighting their potential in pharmaceutical applications and the development of materials with specific physicochemical properties (El-Sawy et al., 2014).
Photolabile Linkers for Biomolecule Manipulation
Another study introduced a photolabile 3',5'-dimethoxybenzoin-based linker for solid-phase synthetic procedures, offering a method for the fast and quantitative release of tethered molecules upon UV irradiation. This development underscores the potential of 3,4-Dimethoxy-5-propylbenzoic acid derivatives in creating linkers for the manipulation of biomolecules, facilitating various biochemical and pharmaceutical research applications (Chumachenko et al., 2011).
Propriétés
IUPAC Name |
3,4-dimethoxy-5-propylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-4-5-8-6-9(12(13)14)7-10(15-2)11(8)16-3/h6-7H,4-5H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFWOYHORZAMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=CC(=C1)C(=O)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxy-5-propylbenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![([4-(1-Methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]thio)acetic acid](/img/structure/B2845005.png)
![Methyl 2-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2845007.png)
![3-[1-(1H-Pyrrole-2-carbonyl)piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2845008.png)
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B2845009.png)
![3-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)-2-naphthamide](/img/structure/B2845010.png)
![N-[4-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethylsulfamoyl]phenyl]acetamide](/img/structure/B2845015.png)


![4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2845018.png)

![1-[(2,5-Dimethylphenyl)methyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)
![2-[4-(hydroxyimino)piperidin-1-yl]-N-phenylacetamide](/img/structure/B2845023.png)
![3-(4-methoxyphenyl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2845025.png)
